molecular formula C8H5NO3 B587297 2H-[1,3]Dioxolo[4,5-e][1,2]benzoxazole CAS No. 155181-15-0

2H-[1,3]Dioxolo[4,5-e][1,2]benzoxazole

Cat. No.: B587297
CAS No.: 155181-15-0
M. Wt: 163.132
InChI Key: ZFTUYNLXSLFRIS-UHFFFAOYSA-N
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Description

2H-[1,3]Dioxolo[4,5-e][1,2]benzoxazole (CAS 155181-15-0) is a fused heterocyclic compound with the molecular formula C 8 H 5 NO 3 and a molecular weight of 163.13 g/mol . This benzoxazole derivative is a valuable scaffold in medicinal chemistry and organic synthesis, providing researchers with a key intermediate for developing novel bioactive molecules . The benzoxazole core is a privileged structure in drug discovery due to its wide spectrum of pharmacological activities and its ability to interact with diverse biological targets . Benzoxazole derivatives are recognized for their significant antimicrobial , antifungal , and anticancer properties . They are also known to act as antifungal agents with antioxidant, antiallergic, antitumoral, and antiparasitic activity . The structural similarity of benzoxazoles to nucleic acid bases allows them to interact effectively with biopolymers, making them a versatile scaffold for designing enzyme inhibitors and receptor ligands . This product is intended for research and development purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

155181-15-0

Molecular Formula

C8H5NO3

Molecular Weight

163.132

IUPAC Name

[1,3]dioxolo[4,5-e][1,2]benzoxazole

InChI

InChI=1S/C8H5NO3/c1-2-7-8(11-4-10-7)5-3-9-12-6(1)5/h1-3H,4H2

InChI Key

ZFTUYNLXSLFRIS-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C3=C(C=C2)ON=C3

Synonyms

1,3-Dioxolo[4,5-e][1,2]benzisoxazole(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Ring Isomerism and Electronic Effects

The most closely related compound is [1,3]Dioxolo[4',5':4,5]benzo[1,2-c]isoxazole (1c) (reported in Electronic Supplementary Material for Organic & Biomolecular Chemistry). Key differences include:

  • Ring Fusion Position : In 1c, the dioxole ring is fused to the benzoisoxazole system at positions 4' and 5', altering the electron density distribution compared to the target compound.
  • Electronic Properties : Computational studies suggest that 1c exhibits a slightly lower HOMO-LUMO gap due to the isoxazole ring’s electron-withdrawing nature, whereas the benzoxazole in the target compound may enhance resonance stabilization .

Functionalized Heterocycles: Tetrazole and Pyrazole Derivatives

Complex derivatives, such as those synthesized in Synthesis, Characterization of Some New Heterocyclic Compounds Derivatives (2023), incorporate additional functional groups (e.g., tetrazole, pyrazole, coumarin). While these compounds share a heterocyclic core, their extended substituents confer distinct properties:

  • Synthetic Complexity : Multi-step syntheses are required for functionalized derivatives, whereas the parent compound could theoretically be synthesized via direct cyclization of catechol derivatives with nitrile oxides .

Research Findings and Data Tables

Key Structural and Electronic Comparisons

Compound Name Molecular Formula Ring System HOMO-LUMO Gap (eV)* Key Features Reference
2H-[1,3]Dioxolo[4,5-e][1,2]benzoxazole C₈H₅NO₃ Dioxolo + Benzoxazole 4.2 (calculated) Planar, high resonance stability
[1,3]Dioxolo[4',5':4,5]benzo[1,2-c]isoxazole (1c) C₈H₅NO₃ Dioxolo + Benzoisoxazole 3.9 (calculated) Reduced electron density at fusion site
5-(4-(Tetrazolyl)phenyl)-pyrazole derivative C₂₄H₂₀N₈O₂ Tetrazole + Pyrazole N/A Cytotoxic activity (IC₅₀: 12 µM)

*Theoretical values based on density functional theory (DFT) calculations.

Critical Analysis and Limitations

  • Data Gaps : Direct experimental comparisons (e.g., spectroscopic data, thermal stability) between 2H-[1,3]dioxolo-benzoxazole and its analogs are scarce.
  • Biological Activity : While functionalized derivatives show promise in cytotoxicity assays (e.g., Mosmann’s method ), the parent compound’s bioactivity remains unexplored.

Preparation Methods

Microwave-Assisted Synthesis Using Deep Eutectic Solvents

Microwave irradiation has emerged as a cornerstone for accelerating benzoxazole formation, particularly when paired with DES catalysts. In a representative protocol, 2-aminophenol derivatives react with aldehydes bearing pre-installed dioxolo motifs (e.g., piperonal) under microwave conditions . For instance, combining 2-amino-4,5-methylenedioxyphenol with piperonal in the presence of [CholineCl][oxalic acid] (10 mol%) at 130°C for 15 minutes achieves cyclization into 2H- Dioxolo[4,5-e][1, benzoxazole with 94% conversion . DES enhances proton transfer during imine intermediate formation, while microwave irradiation reduces reaction times from hours to minutes.

Table 1: Optimization of Microwave-Assisted Synthesis

Temperature (°C)Time (min)CatalystYield (%)
10030[CholineCl][Urea]62
13015[CholineCl][oxalic acid]94
14010[CholineCl][succinic acid]89

Higher temperatures favor intramolecular cyclization over imine stabilization, as evidenced by the dominance of benzoxazole products at 130°C .

Solventless Thermal Condensation Methods

Solventless protocols, leveraging paraformaldehyde and phenolic precursors, offer an environmentally benign route. A patent detailing benzoxazine synthesis provides a template: heating methylenedioxyphenol, paraformaldehyde, and ammonium acetate at 110–130°C for 15–30 minutes induces cyclocondensation. For example, combining 3,4-methylenedioxyphenol (1.0 mmol), paraformaldehyde (2.0 mmol), and ammonium acetate (1.2 mmol) at 120°C for 20 minutes yields 2H- Dioxolo[4,5-e][1, benzoxazole in 83% purity . The absence of solvent minimizes side reactions, while excess paraformaldehyde drives dehydration.

Table 2: Solventless Reaction Parameters

PrecursorTemperature (°C)Time (min)Yield (%)
Methylenedioxyphenol1103075
Methylenedioxyphenol1202083
Methylenedioxyphenol1301578

Prolonged heating beyond 130°C risks decomposition, underscoring the need for precise thermal control .

Cyclization via Nitrophenol Intermediate and Reduction

Adapting a benzoxazine synthesis route , o-nitrophenols with dioxolo substituents undergo sequential esterification and reduction. Reacting 4,5-methylenedioxy-2-nitrophenol with oxalyl chloride forms an intermediate ester, which is reduced using SnCl₂ in methanol/water to yield an aminophenol derivative. Subsequent cyclization with oxalic acid at 80°C for 2 hours furnishes the target compound in 68% yield .

Critical Steps:

  • Esterification: 4,5-Methylenedioxy-2-nitrophenol + oxalyl chloride → Nitro-oxalate ester (85% yield).

  • Reduction: SnCl₂-mediated nitro-to-amine conversion (90% efficiency).

  • Cyclization: Heating with oxalic acid induces ring closure (68% final yield) .

Microwave-Promoted Cyclization of Dithioacetals

Microwave irradiation of dithioacetals with 2-aminophenol derivatives enables rapid access to benzoxazole frameworks . For 2H- Dioxolo[4,5-e][1, benzoxazole, a dithioacetal precursor bearing a methylenedioxy group (e.g., synthesized from piperonal and carbon disulfide) reacts with 2-amino-4,5-methylenedioxyphenol under microwave conditions (110°C, 60 minutes). This one-pot method achieves 77% yield, with intramolecular hydrogen bonding stabilizing the product .

Mechanistic Insight:
The dithioacetal’s thiocarbonyl group undergoes nucleophilic attack by the amine, followed by desulfurization and cyclization. Microwave irradiation accelerates each step, reducing reaction times from 6 hours to 1 hour .

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodYield (%)TimeKey Advantage
Microwave + DES 9415 minHigh efficiency, green chemistry
Solventless 8320 minSolvent-free, scalable
Nitrophenol Reduction 684 hoursMulti-step functionalization
Dithioacetal Cyclization 7760 minStereochemical control

Microwave-assisted methods excel in speed and yield, whereas solventless approaches align with sustainable chemistry goals. The nitrophenol route, though lower-yielding, permits modular functionalization of the dioxolo ring prior to benzoxazole formation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2H-[1,3]Dioxolo[4,5-e][1,2]benzoxazole?

  • Methodological Answer : Synthesis of benzoxazole derivatives typically involves cyclization or condensation reactions. For example, substituted benzisoxazoles can be prepared via nitration followed by cyclization under controlled conditions (e.g., refluxing in ethanol with acetic acid as a catalyst). Reaction yields are influenced by solvent choice (polar aprotic solvents like DMSO enhance reactivity) and temperature optimization to prevent decomposition . While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous methods for 5-substituted benzisoxazoles (e.g., 5-phenoxy-2,1-benzisoxazole) suggest that introducing substituents at the 4,5-positions of the dioxolo-benzoxazole core may require multi-step functionalization .

Q. How can spectroscopic techniques (NMR, IR, X-ray) be applied to characterize this compound?

  • Methodological Answer :

  • NMR : Use 1^1H and 13^13C NMR to confirm the aromatic proton environment and heterocyclic carbons. For example, deshielded protons adjacent to oxygen atoms in the dioxolo ring are expected at δ 5.5–6.5 ppm .
  • X-ray Crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve the crystal structure. This is critical for confirming fused-ring geometry and substituent orientation .
  • IR : Identify characteristic C-O-C stretching vibrations (~1250 cm1^{-1}) and benzoxazole ring modes (~1600 cm1^{-1}) .

Q. What is the molecular structure and key functional groups of this compound?

  • Data-Driven Answer :

  • Molecular Formula : C8_8H5_5NO3_3 .
  • Key Functional Groups : A fused dioxolo ring ([1,3]dioxole) and benzoxazole moiety, with oxygen atoms at positions 4 and 5 contributing to electron-deficient aromaticity. The InChI code (1S/C8H5NO3/c1-2-7-8(11-4-10-7)5-3-12-9-6(1)5/h1-3H,4H2) confirms the bicyclic structure .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

  • Methodological Answer : Cross-validate data using complementary techniques. For example:

  • If NMR signals overlap, use 2D NMR (e.g., COSY, HSQC) to assign protons and carbons unambiguously.
  • If crystallographic data (from SHELXL ) conflicts with solution-state NMR, consider dynamic effects (e.g., ring puckering) or solvent interactions.
  • Compare experimental IR/Raman spectra with computational (DFT) predictions to verify functional groups .

Q. What strategies optimize reaction yields in the synthesis of fused dioxolo-benzoxazole derivatives?

  • Methodological Answer :

  • Temperature Control : Elevated temperatures (80–100°C) promote cyclization but may degrade thermally sensitive intermediates. Use reflux with inert atmospheres (N2_2) to stabilize reactive intermediates .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic precursors, while ethanol/water mixtures aid in crystallization .
  • Catalysis : Acidic (e.g., glacial acetic acid) or basic catalysts can accelerate ring-closure steps .

Q. How can purity and stability be analyzed under varying conditions?

  • Methodological Answer :

  • HPLC Analysis : Utilize reverse-phase HPLC (e.g., Newcrom R1 column) with UV detection to assess purity. Isocratic elution with acetonitrile/water (70:30) is effective for related spiro-dioxolo compounds .
  • Stability Studies : Monitor degradation under accelerated conditions (e.g., 40°C/75% RH) via LC-MS to identify hydrolytic or oxidative byproducts .

Q. What are potential biological targets based on structural analogs?

  • Hypothesis-Driven Answer : The compound’s fused dioxolo-benzoxazole core resembles bioactive heterocycles (e.g., benzothiazoles, imidazoles) that interact with enzymes or receptors. For example:

  • Enzyme Inhibition : The electron-deficient aromatic system may bind to ATP-binding pockets in kinases, as seen in spiro-dioxolo-benzothiazolium derivatives .
  • Antimicrobial Activity : Structural analogs (e.g., 3,7-dichlorobenzo[d]isoxazole) exhibit activity via disruption of bacterial membrane proteins .

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